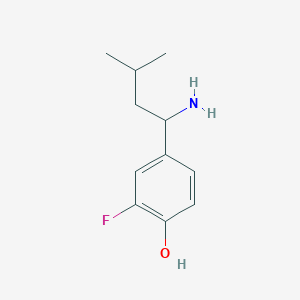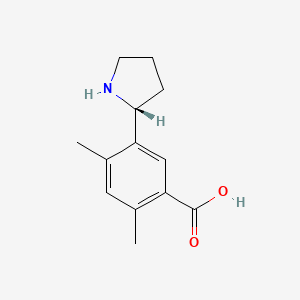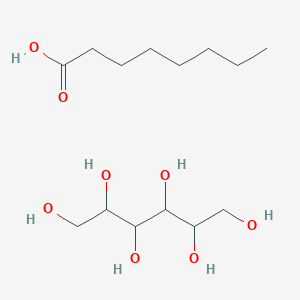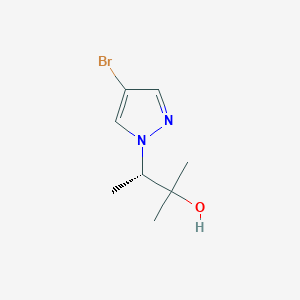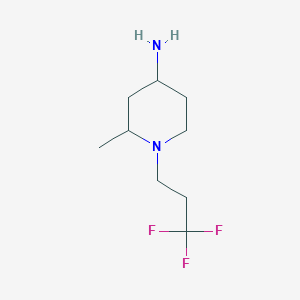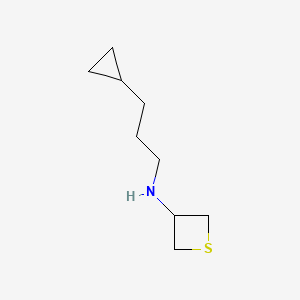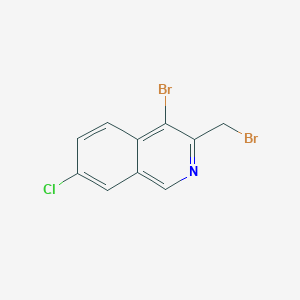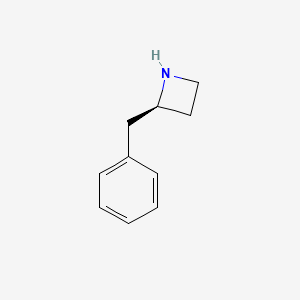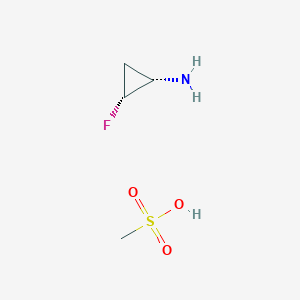
(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-2-fluorocyclopropanamine;methanesulfonic acid is a chiral compound that has garnered interest in various fields of scientific research. The compound consists of a cyclopropane ring with a fluorine atom and an amine group attached, combined with methanesulfonic acid. The specific stereochemistry of the compound, indicated by (1S,2R), refers to the spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-fluorocyclopropanamine typically involves the use of enantioenriched difluoroalkylcyclopropyl amino esters. One common method includes the use of enzymatic processes to achieve high enantioselectivity. For example, the dicyclohexylamine salt of (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropane carboxylic acid can be synthesized and then converted to the desired amine compound .
Industrial Production Methods
Industrial production methods for (1S,2R)-2-fluorocyclopropanamine often involve large-scale enzymatic processes due to their efficiency and selectivity. These methods are designed to produce high yields of the compound with minimal by-products, making them suitable for commercial applications.
化学反応の分析
Types of Reactions
(1S,2R)-2-fluorocyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted cyclopropane compounds. These products are often used as intermediates in the synthesis of more complex molecules.
科学的研究の応用
(1S,2R)-2-fluorocyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes .
作用機序
The mechanism of action of (1S,2R)-2-fluorocyclopropanamine involves its interaction with specific molecular targets. The compound’s fluorine atom and amine group play crucial roles in its reactivity and binding affinity. These interactions can modulate biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- (1S,2R)-2-fluorocyclopropan-1-amine hydrochloride
- α-trifluoromethylstyrene derivatives
- Difluoroalkylcyclopropyl amino esters
Uniqueness
(1S,2R)-2-fluorocyclopropanamine stands out due to its specific stereochemistry and the presence of both a fluorine atom and an amine group. This unique combination of features gives the compound distinct reactivity and binding properties, making it valuable for various applications in research and industry .
特性
分子式 |
C4H10FNO3S |
|---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
(1S,2R)-2-fluorocyclopropan-1-amine;methanesulfonic acid |
InChI |
InChI=1S/C3H6FN.CH4O3S/c4-2-1-3(2)5;1-5(2,3)4/h2-3H,1,5H2;1H3,(H,2,3,4)/t2-,3+;/m1./s1 |
InChIキー |
NTVCWWFLGIYCCC-MUWMCQJSSA-N |
異性体SMILES |
CS(=O)(=O)O.C1[C@@H]([C@@H]1F)N |
正規SMILES |
CS(=O)(=O)O.C1C(C1F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


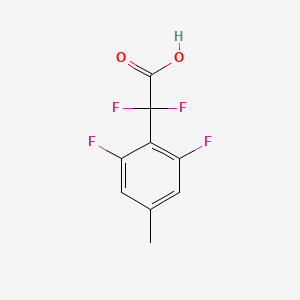

![5-Methyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B13339785.png)
